2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid is an organic compound with the molecular formula C14H19NO5 It is a derivative of butanoic acid, featuring a benzyloxycarbonyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid typically involves the protection of amino acids followed by specific functional group modifications. One common method includes the use of benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group of the starting amino acid. The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the benzyloxycarbonyl group can produce the corresponding amine .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective modification of other functional groups in the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid: Similar structure but lacks the methoxy group.
2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid: Contains a hydroxy group instead of a methoxy group.
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Features a longer carbon chain.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid is unique due to the presence of both the benzyloxycarbonyl and methoxy groups. This combination allows for versatile chemical modifications and applications in various fields. The methoxy group provides additional reactivity and potential for hydrogen bonding, which can be advantageous in biochemical studies and drug design .
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-methoxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-10(8-19-2)12(13(16)17)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
VUTNCDOTFXYBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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